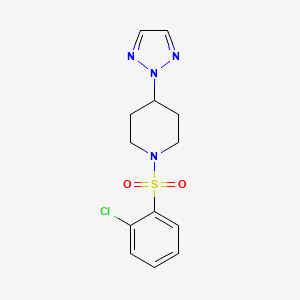
3-((5-Methylthiazol-2-yl)amino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-((5-Methylthiazol-2-yl)amino)phenol” is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 . It is used for research purposes .
Molecular Structure Analysis
The compound was characterized experimentally by FT-IR, NMR, UV-Vis, and single-crystal X-ray analysis . The single-crystal X-ray studies revealed that the compound crystallizes in the monoclinic space group P-21/c .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, including compounds like 3-((5-Methylthiazol-2-yl)amino)phenol, have been studied for their potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. The thiazole moiety is a common feature in molecules exhibiting antioxidant activity, which can be beneficial in preventing or treating diseases related to oxidative stress .
Analgesic and Anti-inflammatory Activity
Compounds with a thiazole ring have shown promising analgesic and anti-inflammatory effects. This makes them valuable in the development of new pain relief medications. The 3-((5-Methylthiazol-2-yl)amino)phenol could potentially be modified to enhance its efficacy as an analgesic or to reduce inflammation in various medical conditions .
Antimicrobial and Antifungal Activity
Thiazole derivatives are known to possess antimicrobial and antifungal activities. This includes the ability to inhibit the growth of bacteria and fungi, which is essential in the treatment of infections. The structural flexibility of thiazole allows for the synthesis of various derivatives that can target different microbial strains .
Antiviral Activity
The thiazole ring is present in several antiviral drugs. Research into thiazole derivatives like 3-((5-Methylthiazol-2-yl)amino)phenol could lead to the development of new medications to combat viral infections. This is particularly relevant in the context of emerging viral diseases and the need for effective antiviral therapies .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. This includes the ability to inhibit the growth of cancer cells without affecting healthy cells. The compound mentioned has potential applications in cancer research, where it could be used to develop new chemotherapeutic agents .
Neuroprotective Activity
The neuroprotective properties of thiazole derivatives make them candidates for treating neurodegenerative diseases. Compounds like 3-((5-Methylthiazol-2-yl)amino)phenol could be explored for their ability to protect neurons from damage, which is crucial in conditions such as Alzheimer’s and Parkinson’s disease .
Minor Groove Binding Agent
A study identified a related compound, 3-(5-methyl-2-thiazolylamino)phthalide, as a new minor groove binding agent. This suggests that 3-((5-Methylthiazol-2-yl)amino)phenol could also bind to DNA in the minor groove, which is a significant mode of action for certain drugs. This application is important in the field of molecular biology and pharmacology, where such interactions are critical for drug design .
Anti-Quorum Sensing Activity
Quorum sensing is a system of stimuli and response correlated to population density. Some thiazole derivatives have been evaluated for their anti-quorum sensing activity, which could play a role in disrupting bacterial communication and combating bacterial infections .
Propiedades
IUPAC Name |
3-[(5-methyl-1,3-thiazol-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-6-11-10(14-7)12-8-3-2-4-9(13)5-8/h2-6,13H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBIXXQQXGANHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-Methylthiazol-2-yl)amino)phenol | |
CAS RN |
1216006-75-5 |
Source


|
| Record name | 3-((5-methylthiazol-2-yl)amino)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965148.png)
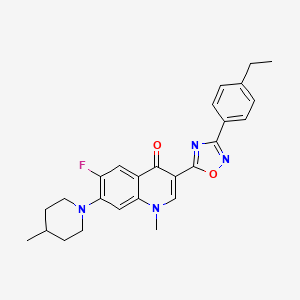
![N-(3-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2965152.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2965153.png)
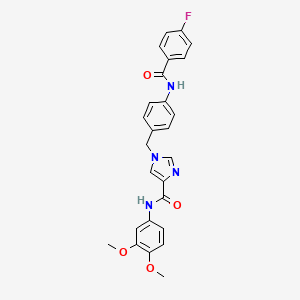
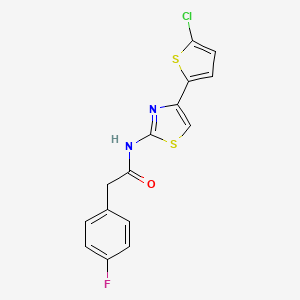
![7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2965159.png)
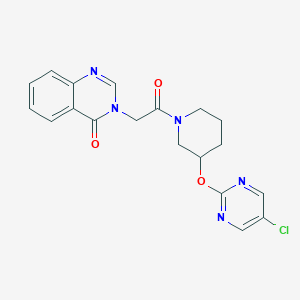

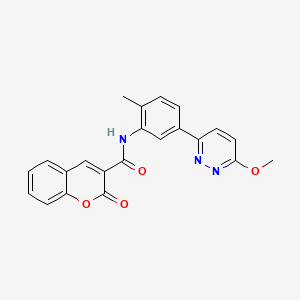
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B2965166.png)
![3-(3-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965167.png)
![4-[2-Chloro-2-(phenylsulfonyl)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2965170.png)
